molecular formula C10H9NO B15332109 2-(4-Ethynylphenyl)acetamide

2-(4-Ethynylphenyl)acetamide

Cat. No.: B15332109
M. Wt: 159.18 g/mol
InChI Key: MQUUANKDAVAZNU-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)acetamide is an organic compound with the molecular formula C10H9NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)acetamide typically involves the reaction of 4-ethynylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

    Reduction: Formation of 2-(4-ethynylphenyl)ethylamine.

    Substitution: Formation of various substituted phenylacetamides depending on the electrophile used.

Scientific Research Applications

2-(4-Ethynylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)acetamide
  • 2-(4-Methylphenyl)acetamide
  • 2-(4-Chlorophenyl)acetamide

Comparison

2-(4-Ethynylphenyl)acetamide is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the ethynyl group can participate in click chemistry, a valuable tool in bioconjugation and materials science .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(4-ethynylphenyl)acetamide

InChI

InChI=1S/C10H9NO/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H2,11,12)

InChI Key

MQUUANKDAVAZNU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CC(=O)N

Origin of Product

United States

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